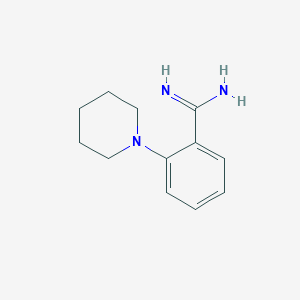

2-(Piperidin-1-yl)benzene-1-carboximidamide

Description

2-(Piperidin-1-yl)benzene-1-carboximidamide is a heterocyclic compound featuring a benzimidamide backbone substituted with a piperidine moiety at the ortho position. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the piperidine ring and hydrogen-bonding capacity via the carboximidamide group. The compound is synthesized through nucleophilic substitution reactions involving precursors like 2-carbamimidoylbenzoic acid, as demonstrated in studies for preparing substituted benzoic acid derivatives .

Properties

CAS No. |

1020989-88-1 |

|---|---|

Molecular Formula |

C12H17N3 |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-piperidin-1-ylbenzenecarboximidamide |

InChI |

InChI=1S/C12H17N3/c13-12(14)10-6-2-3-7-11(10)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H3,13,14) |

InChI Key |

NYWTWZXGVWEUSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE typically involves the reaction of piperidine with benzene-1-carboximidamide. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and attacks the electrophilic carbon of benzene-1-carboximidamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In industrial settings, the production of 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the imidamide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: N-oxides of 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Properties of 2-(Piperidin-1-yl)benzene-1-carboximidamide and Analogs

*Calculated based on analog data from .

Key Observations:

- Piperidine vs.

- Substituent Position : The n'-hydroxy analog in features a hydroxymethyl-piperidine group at the C3 position, which may reduce steric hindrance compared to the C2 substitution in the parent compound, enhancing bioavailability .

- Functional Group Additions : The sulfonamide-containing analog () exhibits a higher molecular weight (434.55 g/mol) and extended alkyl chain, likely improving membrane permeability but reducing metabolic stability .

Biological Activity

2-(Piperidin-1-yl)benzene-1-carboximidamide, a compound featuring a piperidine ring and a carboximidamide functional group, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-(Piperidin-1-yl)benzene-1-carboximidamide is primarily attributed to its ability to interact with specific molecular targets. The carboximidamide group is known for its role in enzyme inhibition, particularly in pathways related to cancer and inflammation. The piperidine moiety enhances binding affinity and stability, facilitating interactions with various receptors and enzymes involved in cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-(Piperidin-1-yl)benzene-1-carboximidamide. For instance, derivatives with piperidine structures have shown promising results in inhibiting tumor growth in various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 68 nM against the EGFR pathway, indicating significant potency in targeting cancer cells .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 2-(Piperidin-1-yl)benzene-1-carboximidamide | EGFR | TBD | Current Study |

| m-Piperidinyl derivative | EGFR | 68 | |

| p-Pyrrolidinyl derivative | EGFR | 74 |

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. The carboximidamide group can modulate immune responses by inhibiting specific enzymes involved in inflammatory pathways. This aligns with findings from studies on similar compounds that have successfully reduced inflammation markers in vitro.

Case Studies

Several case studies have explored the biological activities of piperidine derivatives:

- Study on Tumor Growth Inhibition : A recent investigation into a series of piperidine-based compounds revealed that modifications to the carboximidamide group significantly influenced their anticancer efficacy. The study found that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cell lines .

- Inhibition of Enzymatic Activity : Another study focused on the inhibition of endoplasmic reticulum aminopeptidases by piperidine derivatives. The results indicated that these compounds could selectively inhibit ERAP1 over its paralogs, which is crucial for developing targeted therapies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of 2-(Piperidin-1-yl)benzene-1-carboximidamide is essential for evaluating its therapeutic potential. Preliminary data suggest favorable pharmacokinetic profiles for related compounds, with good oral bioavailability and manageable toxicity levels.

Table 2: Pharmacokinetic Properties of Piperidine Derivatives

| Property | Value | Reference |

|---|---|---|

| Oral Bioavailability | High | TBD |

| Metabolism | Liver Enzymes | TBD |

| Toxicity | Low (in vitro) | TBD |

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-1-yl)benzene-1-carboximidamide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves coupling piperidine with a benzamide precursor. A common approach is:

- Step 1 : React benzene-1-carbonitrile with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidinyl intermediate.

- Step 2 : Amidoxime formation via reaction with hydroxylamine hydrochloride in ethanol/water at reflux .

Optimization strategies : - Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS to adjust reaction time.

- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays). Retention time and peak symmetry should be consistent across batches .

- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ expected at m/z 218.2) using ESI-MS .

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 7.5–7.8 ppm (aromatic protons), δ 3.2–3.5 ppm (piperidine CH₂), and δ 2.5 ppm (NH₂ groups) .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in the synthesis of this compound, particularly for sensitive biological assays?

Variability arises from differences in salt content, residual solvents, or trace impurities. Mitigation strategies include:

- Peptide Content Analysis : Quantify active compound vs. counterions (e.g., HCl) via elemental analysis or titration .

- Solubility Profiling : Pre-dissolve the compound in DMSO at 10 mM and filter-sterilize to remove particulates before cell-based assays.

- Stability Testing : Store lyophilized powder at -20°C under argon to prevent hydrolysis of the amidoxime group .

Q. What strategies are employed to resolve contradictions in bioactivity data observed across different studies involving this compound?

Contradictions may stem from assay conditions or compound handling. Methodological solutions include:

- Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to account for non-linear effects.

- Counterion Standardization : Compare bioactivity of free base vs. hydrochloride salt forms, as ionic strength impacts cellular uptake .

- Orthogonal Assays : Validate results across multiple platforms (e.g., SPR for binding affinity, cell viability assays for cytotoxicity) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

- Core Modifications : Synthesize derivatives with substituents on the benzene ring (e.g., 4-methyl, 3-fluoro) to assess electronic effects.

- Piperidine Replacement : Test analogs with morpholine or pyrrolidine to evaluate steric and hydrogen-bonding contributions .

- Bioisosteric Replacement : Replace the amidoxime group with a carboxamide or nitrile to probe hydrogen-bond donor/acceptor roles .

Q. What computational methods are used to predict the binding mode of this compound to biological targets (e.g., enzymes or receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.